1,2,3,4-Tetrahydro-2-benzyl-8-phenylisoquinoline hydrochloride
Description
Properties
CAS No. |
69381-52-8 |
|---|---|
Molecular Formula |
C22H22ClN |
Molecular Weight |
335.9 g/mol |
IUPAC Name |
2-benzyl-8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C22H21N.ClH/c1-3-8-18(9-4-1)16-23-15-14-20-12-7-13-21(22(20)17-23)19-10-5-2-6-11-19;/h1-13H,14-17H2;1H |
InChI Key |
PTQLFCVMYMCDGV-UHFFFAOYSA-N |
Canonical SMILES |
C1C[NH+](CC2=C1C=CC=C2C3=CC=CC=C3)CC4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Formation of N-(2-phenethyl)benzamide Intermediate
- React phenethylamine with benzoyl chloride or benzoic acid in the presence of an aqueous alkali metal hydroxide solution (preferably 10–30% sodium hydroxide) at low temperature (below 10 °C during addition).
- This reaction yields N-(2-phenethyl)benzamide , a key intermediate, with high purity and yield (~99%) after filtration and drying.
| Reagents and Conditions | Details |
|---|---|
| Phenethylamine | 0.76 mol (example) |
| Benzoyl chloride | 1.13 mol, added dropwise under ice bath |
| Sodium hydroxide solution | 10-30%, 2 mol in water |
| Temperature | ≤10 °C during addition, then room temperature for 3 h |
| Yield | ~99% |
| Work-up | Filtration, neutral washing, vacuum drying at 70 °C |
Cyclization to 1-Phenyl-3,4-dihydroisoquinoline
- Dissolve the N-(2-phenethyl)benzamide in toluene .
- Add vanadium pentoxide flakes and phosphorus oxychloride .
- Heat under reflux for 4 hours to promote oxidative cyclization.
- Cool, quench with water maintaining temperature below 50 °C, adjust pH to 9 with sodium hydroxide, and extract with ethyl acetate.
- Decolorize with activated carbon and concentrate to obtain the dihydroisoquinoline intermediate.
| Reagents and Conditions | Details |
|---|---|
| N-(2-phenethyl)benzamide | 0.53 mol |
| Vanadium pentoxide | 0.53 mol |
| Phosphorus oxychloride | 1.98 mol |
| Solvent | Toluene, 800 mL |
| Temperature | Reflux for 4 h |
| pH Adjustment | pH 9 with 20% NaOH |
| Extraction | Ethyl acetate at 35 °C, 3 times |
| Yield | ~86.7% |
| Work-up | Filtration, concentration |
Reduction to 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
- React the dihydroisoquinoline intermediate with hydroboron reagent in a suitable alcohol solvent at room temperature for 2–3 hours.
- The molar ratio of dihydroisoquinoline to hydroborate is preferably 1:1 to 1:1.15.
- After reaction completion, cool to 0–5 °C to crystallize the product.
- Filter and vacuum dry at 50–60 °C to obtain the tetrahydroisoquinoline.
| Reagents and Conditions | Details |
|---|---|
| 1-Phenyl-3,4-dihydroisoquinoline | 1 mol |
| Hydroboron reagent | 1–1.15 mol |
| Solvent | Alcohol (e.g., ethanol) |
| Temperature | Room temp, 2–3 h |
| Crystallization | 0–5 °C |
| Drying | Vacuum, 50–60 °C |
Formation of Hydrochloride Salt
- Dissolve the free base tetrahydroisoquinoline in minimal water.
- Adjust pH with 20% sodium hydroxide to about 8.5 to precipitate the free base.
- Filter, wash thoroughly, and dry at 65 °C.
- To form the hydrochloride salt, treat the free base with hydrochloric acid under controlled conditions.
Analytical and Process Notes
- Avoidance of organic solvents in early steps reduces environmental impact and cost.
- The amide intermediate is insoluble in aqueous solution, simplifying purification by filtration.
- The cyclization step uses phosphorus oxychloride and vanadium pentoxide to avoid formation of highly toxic phosphorus oxide gases.
- Hydroboration reduction is mild and selective, preserving stereochemistry.
- The hydrochloride salt enhances compound stability and handling for further applications.
Comparative Table of Key Reagents and Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amide formation | Phenethylamine, benzoyl chloride | Water/alkaline | ≤10 °C addition, RT | ~99 | Avoids organic solvents |
| Cyclization to dihydroisoquinoline | Vanadium pentoxide, POCl3 | Toluene | Reflux 4 h | ~86.7 | Controlled pH, decolorization |
| Reduction to tetrahydroisoquinoline | Hydroboron reagent | Alcohol | Room temp 2–3 h | High | Molar ratio 1:1–1.15 |
| Hydrochloride salt formation | HCl | Water | Ambient | High | pH control for precipitation |
Literature Perspectives and Research Findings
- The method described in patent CN103159677A provides a robust, scalable, and environmentally considerate route to tetrahydroisoquinoline derivatives, emphasizing solvent-free amide formation and controlled oxidative cyclization.
- Alternative synthetic approaches reported in ACS Omega and other journals focus on functionalized isoquinoline derivatives but generally follow similar cyclization and reduction principles.
- The use of hydroboration for reduction is well-established for maintaining stereochemical integrity in tetrahydroisoquinoline synthesis.
- Salt formation, particularly hydrochloride salts, is a common practice to enhance solubility and stability of isoquinoline derivatives for pharmaceutical applications.
Chemical Reactions Analysis
2-benzyl-8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline derivatives .
Scientific Research Applications
2-benzyl-8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various alkaloids and bioactive molecules.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Industry: It is used in the development of chiral catalysts and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-benzyl-8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly by inhibiting enzymes involved in neurotransmitter degradation . This modulation can lead to neuroprotective effects and potential therapeutic benefits in neurodegenerative diseases .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Isoquinoline/Tetrahydroquinoline Derivatives
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|---|
| 1,2,3,4-Tetrahydro-2-benzyl-8-phenylisoquinoline HCl | Tetrahydroisoquinoline | 2-Benzyl, 8-Phenyl | C23H22NCl | 348.88* | Aromatic bulk from benzyl and phenyl |
| 8-Methylsulfanyl-1,2,3,4-tetrahydroisoquinoline HCl | Tetrahydroisoquinoline | 8-Methylsulfanyl | C10H14ClNS | 215.74 | Sulfur-containing substituent |
| 6-Methyl-1,2,3,4-tetrahydroquinoline | Tetrahydroquinoline | 6-Methyl | C10H13N | 147.22 | Smaller, non-aromatic substituent |
| Berberine hydrochloride | Isoquinoline | Multiple methoxy groups | C20H18ClNO4 | 371.81 | Natural alkaloid with planar structure |
*Calculated based on formula.
Key Observations :
- Substituent Diversity: The target compound’s benzyl and phenyl groups introduce steric bulk and aromaticity, which may enhance receptor binding compared to smaller substituents (e.g., methyl in 6-Methyl-1,2,3,4-tetrahydroquinoline ) or polar groups (e.g., methylsulfanyl in 8-Methylsulfanyl-1,2,3,4-tetrahydroisoquinoline HCl ).
- Core Structure: Unlike tetrahydroquinoline derivatives (e.g., 6-Methyl-1,2,3,4-tetrahydroquinoline), the isoquinoline core in the target compound allows for distinct electronic interactions due to nitrogen positioning .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological and Physicochemical Data

*LogP values estimated using substituent contributions.
Key Observations :
- Therapeutic Potential: While berberine and chlorphenoxamine have established roles (antimicrobial and antihistamine, respectively), the target compound’s dual aromatic substituents may position it for novel applications, such as dopamine receptor modulation, though experimental validation is needed .
Biological Activity
1,2,3,4-Tetrahydro-2-benzyl-8-phenylisoquinoline hydrochloride (CAS No. 69381-56-2) is a synthetic compound belonging to the isoquinoline family. Isoquinolines are known for their diverse biological activities, including neuroprotective, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C22H22ClN |
| Molecular Weight | 345.87 g/mol |
| IUPAC Name | 1-benzyl-8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride |
| CAS Number | 69381-56-2 |
The biological activity of 1,2,3,4-tetrahydro-2-benzyl-8-phenylisoquinoline hydrochloride is primarily attributed to its interaction with various molecular targets in the body. The compound is believed to modulate neurotransmitter systems and may exert neuroprotective effects through the inhibition of specific enzymes involved in dopamine metabolism.
Key Mechanisms:
- Dopamine Receptor Interaction : The compound has been shown to influence dopamine receptor activity, which is crucial in the treatment of neurodegenerative diseases like Parkinson's disease.
- Inhibition of Enzymatic Activity : It potentially inhibits enzymes such as dopamine transporter (DAT) and catechol-O-methyltransferase (COMT), which are involved in dopamine degradation and transport .
Neuroprotective Effects
Research indicates that 1,2,3,4-tetrahydro-2-benzyl-8-phenylisoquinoline hydrochloride exhibits significant neuroprotective properties. In a study involving rat models of Parkinson's disease, the compound was administered at doses of 25 mg/kg and 50 mg/kg. Results demonstrated that it inhibited L-DOPA-induced increases in dopamine levels while enhancing basal dopamine concentrations .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It acts as an inverse agonist for retinoic acid receptor-related orphan receptor gamma t (RORγt), a target implicated in autoimmune diseases . In vivo studies showed that it effectively reduced inflammation markers in mouse models.
Case Studies
- Study on Parkinson's Disease : A pivotal study assessed the impact of 1BnTIQ (a related compound) on L-DOPA-induced changes in dopamine metabolism. The findings revealed that acute administration significantly increased dopamine release while chronic administration led to a blockade of L-DOPA-induced caspase-3 activity elevation in the hippocampus .
- RORγt Inhibition : Another study highlighted the efficacy of derivatives similar to 1,2,3,4-tetrahydro-2-benzyl-8-phenylisoquinoline hydrochloride in treating autoimmune disorders by inhibiting RORγt activity. The results indicated a promising therapeutic potential with minimal adverse effects observed over two weeks .
Q & A
Q. What are the key considerations for optimizing the synthesis of 1,2,3,4-tetrahydro-2-benzyl-8-phenylisoquinoline hydrochloride?
Q. How can researchers screen for biological activity in vitro while minimizing false positives?
- Methodological Answer : Prioritize assays targeting receptors where tetrahydroisoquinoline derivatives show affinity (e.g., adrenergic or opioid receptors). Use orthogonal assays (e.g., calcium flux + cAMP inhibition) to cross-validate activity. Include negative controls (e.g., structurally similar inactive analogs) to rule out nonspecific binding .
Advanced Research Questions
Q. What strategies address low yield in the Bischler-Napieralski cyclization step during synthesis?
- Methodological Answer : Low yields often stem from incomplete ring closure or side reactions. Strategies include:
Q. How can computational modeling resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Conflicting solubility values may arise from polymorphic forms or solvent impurities. Use COSMO-RS or DFT calculations to predict solubility in different solvents. Validate experimentally via gravimetric analysis under controlled humidity/temperature. Cross-reference with Hansen solubility parameters for solvent selection .
Q. What mechanistic insights explain selectivity challenges in benzylation reactions?
Q. How do researchers design in vivo models to assess neuropharmacological activity while mitigating off-target effects?
- Methodological Answer : Use transgenic animal models (e.g., opioid receptor knockouts) to isolate target-specific effects. Pharmacokinetic studies (plasma half-life, BBB permeability) guide dosing regimens. Pair behavioral assays (e.g., tail-flick test for analgesia) with ex vivo receptor occupancy measurements to correlate efficacy with target engagement .
Data Contradiction Resolution
Q. How to address discrepancies in reported IC50 values across studies?
- Methodological Answer : Variations may arise from assay conditions (e.g., cell line, incubation time). Standardize protocols using reference compounds (e.g., naloxone for opioid receptors) and report data with 95% confidence intervals. Meta-analysis of raw datasets can identify outlier values due to technical artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
